molecular formula C9H14O4 B12537172 Methyl 3-ethyl-4-oxooxane-3-carboxylate

Methyl 3-ethyl-4-oxooxane-3-carboxylate

Cat. No.: B12537172
M. Wt: 186.20 g/mol
InChI Key: YMCSIORPYPCXBS-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-4-oxooxane-3-carboxylate is an organic compound belonging to the class of oxane derivatives It is characterized by the presence of an oxane ring, which is a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethyl-4-oxooxane-3-carboxylate typically involves the esterification of 3-ethyl-4-oxooxane-3-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

3-ethyl-4-oxooxane-3-carboxylic acid+methanolacid catalystMethyl 3-ethyl-4-oxooxane-3-carboxylate+water\text{3-ethyl-4-oxooxane-3-carboxylic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-ethyl-4-oxooxane-3-carboxylic acid+methanolacid catalyst​Methyl 3-ethyl-4-oxooxane-3-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-4-oxooxane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 3-ethyl-4-oxooxane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-ethyl-4-oxooxane-3-carboxylate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial for the compound’s biological activity and its potential use in drug development.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-methyl-4-oxocrotonate: Similar in structure but with a different substitution pattern.

    Methyl 3-ethyl-4-oxocrotonate: Another closely related compound with slight structural variations.

Uniqueness

Methyl 3-ethyl-4-oxooxane-3-carboxylate is unique due to its specific oxane ring structure and the presence of both an ester and a ketone functional group. This combination of features makes it a versatile compound for various chemical reactions and applications.

Properties

IUPAC Name

methyl 3-ethyl-4-oxooxane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-3-9(8(11)12-2)6-13-5-4-7(9)10/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCSIORPYPCXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COCCC1=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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